molecular formula C8H15N B13631276 3-Cyclopentylprop-2-en-1-amine

3-Cyclopentylprop-2-en-1-amine

Cat. No.: B13631276
M. Wt: 125.21 g/mol
InChI Key: NPSYQBXUKHCBHD-ZZXKWVIFSA-N
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Description

3-Cyclopentylprop-2-en-1-amine is an organic compound with the molecular formula C8H15N. It is characterized by the presence of a cyclopentyl group attached to a prop-2-en-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propargylamine under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via nucleophilic addition, followed by a reduction step to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of a precursor compound. This method ensures high yield and purity of the final product. The process is optimized for large-scale production, with careful control of temperature, pressure, and catalyst selection .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopentylprop-2-en-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentylprop-2-en-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or as an inhibitor for specific enzymes. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentylprop-2-en-1-amine is unique due to the combination of a cyclopentyl group and a prop-2-en-1-amine moiety.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(E)-3-cyclopentylprop-2-en-1-amine

InChI

InChI=1S/C8H15N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5,7,9H2/b6-3+

InChI Key

NPSYQBXUKHCBHD-ZZXKWVIFSA-N

Isomeric SMILES

C1CCC(C1)/C=C/CN

Canonical SMILES

C1CCC(C1)C=CCN

Origin of Product

United States

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